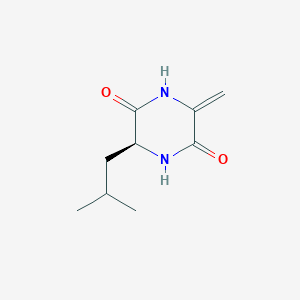
Cyclo(dehydroala-L-Leu)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(dehydroala-L-Leu) is a natural product found in Penicillium with data available.
Aplicaciones Científicas De Investigación
Cyclo(dehydroala-L-Leu) belongs to a class of compounds known as diketopiperazines, which are known for their diverse biological activities. Research indicates that cyclic dipeptides can exhibit significant cytotoxic effects against various cancer cell lines. For instance, cyclo(dehydroala-L-Leu) has been evaluated for its ability to inhibit the proliferation of cancer cells, showing promising results in specific assays.
Cytotoxicity Studies
A study reported the cytotoxic effects of cyclo(dehydroala-L-Leu) on human glioma cell lines U87-MG and U251. The compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 18.6 µM against U87-MG cells, indicating moderate cytotoxicity .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U87-MG | 18.6 | Moderate |
| U251 | 29.4 | Moderate |
This data suggests that cyclo(dehydroala-L-Leu) could be a candidate for further investigation in cancer therapeutics.
Structural Characteristics
The structural analysis of cyclo(dehydroala-L-Leu) reveals its unique diketopiperazine framework, which is crucial for its biological activity. The compound's structure was elucidated using advanced spectroscopic techniques including NMR spectroscopy and mass spectrometry, confirming its identity and purity .
Antioxidant Properties
Cyclo(dehydroala-L-Leu) has been studied for its antioxidant properties, which may contribute to its protective effects against oxidative stress-induced cellular damage. In vitro studies have shown that it can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells .
Antimicrobial Activity
Emerging research indicates that cyclo(dehydroala-L-Leu) exhibits antimicrobial properties, making it a potential candidate for developing new antimicrobial agents. Its efficacy against various pathogens has been documented, highlighting its role in combating infections .
Case Studies and Research Findings
Several studies have documented the applications of cyclo(dehydroala-L-Leu) in various contexts:
- Cancer Research : A case study demonstrated that treatment with cyclo(dehydroala-L-Leu) led to reduced viability of cancer cells in vitro, suggesting its potential as an anticancer agent.
- Antioxidant Applications : Another study illustrated the compound's ability to mitigate oxidative damage in normal breast epithelial cells, indicating potential therapeutic applications in cancer prevention .
Propiedades
Número CAS |
65530-38-3 |
|---|---|
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(6S)-3-methylidene-6-(2-methylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C9H14N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5,7H,3-4H2,1-2H3,(H,10,13)(H,11,12)/t7-/m0/s1 |
Clave InChI |
BTRFIVPVBRRXKJ-ZETCQYMHSA-N |
SMILES |
CC(C)CC1C(=O)NC(=C)C(=O)N1 |
SMILES isomérico |
CC(C)C[C@H]1C(=O)NC(=C)C(=O)N1 |
SMILES canónico |
CC(C)CC1C(=O)NC(=C)C(=O)N1 |
Sinónimos |
Cyclo(dehydroala-L-Leu) Cyclo(dehydroala-Leu) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















